Ammonium pentafluoropropionate

Overview

Description

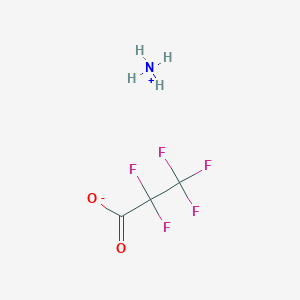

Ammonium pentafluoropropionate is an organic compound with the chemical formula C3H4F5NO2. It is a salt formed from the reaction of ammonium and pentafluoropropionic acid. This compound is known for its unique properties due to the presence of five fluorine atoms, which impart significant electronegativity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium pentafluoropropionate can be synthesized through the reaction of pentafluoropropionic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and base reacting to form the ammonium salt and water as a byproduct. The reaction can be represented as follows:

C3H4F5COOH+NH4OH→C3H4F5COONH4+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more concentrated reagents and controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium pentafluoropropionate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentafluoropropionic acid and ammonium hydroxide.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reactant.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of pentafluoropropionic acid can be formed.

Hydrolysis Products: The primary products of hydrolysis are pentafluoropropionic acid and ammonium hydroxide.

Scientific Research Applications

Ammonium pentafluoropropionate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving fluorinated compounds.

Biology: The compound’s unique properties make it useful in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and pharmacokinetics.

Industry: It is used in the production of fluorinated polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ammonium pentafluoropropionate exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in molecular conformation and activity, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Ammonium trifluoroacetate: Similar in structure but with three fluorine atoms instead of five.

Ammonium hexafluorophosphate: Contains six fluorine atoms and a phosphorus atom, differing significantly in structure and reactivity.

Uniqueness

Ammonium pentafluoropropionate is unique due to its specific arrangement of five fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.

Biological Activity

Ammonium pentafluoropropionate (C3H4F5NO2) is a fluorinated organic compound recognized for its unique chemical properties, particularly due to the presence of five fluorine atoms. This compound is synthesized from pentafluoropropionic acid and ammonium hydroxide, resulting in a salt that exhibits significant reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in various fields, including biochemistry, pharmacology, and environmental science.

This compound interacts with biological systems primarily through enzyme inhibition and modulation of protein interactions. The presence of fluorine atoms enhances its electronegativity, allowing it to participate in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : It has been noted that ammonium compounds can inhibit specific enzymes, potentially affecting metabolic pathways.

- Protein Interaction : The compound may alter the conformation or activity of proteins, influencing cellular functions.

Toxicity and Environmental Impact

High concentrations of ammonium compounds can lead to toxicity, manifesting as growth inhibition and chlorosis in plants. The environmental impact is significant as these compounds can affect soil health and aquatic ecosystems.

Case Studies

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific lactate transporters in malaria parasites, demonstrating potential as a therapeutic agent against malaria. The compound was found to have submicromolar efficacy in vitro, indicating strong biological activity against targeted pathogens .

- Biochemical Pathway Analysis : Studies on related ammonium compounds indicate their involvement in critical metabolic pathways, affecting gene expression and protein modifications. This suggests that this compound may similarly influence cellular metabolism .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ammonium pentafluoropropionate, and how can purity be ensured?

this compound can be synthesized via neutralization of pentafluoropropionic acid with ammonium hydroxide. Key steps include:

- Purification : Recrystallization from anhydrous ethanol or ether to remove residual acid or salts.

- Quality control : Use nuclear magnetic resonance (NMR, <sup>19</sup>F) to confirm absence of unreacted precursors (e.g., pentafluoropropionic acid) and Fourier-transform infrared spectroscopy (FTIR) to validate the carboxylate anion .

- Thermal stability : Monitor decomposition temperatures via thermogravimetric analysis (TGA), as related esters (e.g., methyl pentafluoropropionate) exhibit boiling points >200°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- <sup>19</sup>F NMR : Identifies fluorine environments and detects impurities (e.g., trifluoroacetate derivatives) with shifts between −70 to −85 ppm .

- X-ray crystallography : Resolves crystal packing and coordination geometry (e.g., distorted square-pyramidal structures in copper-pentafluoropropionate complexes) .

- GC-MS : Quantifies volatile derivatives (e.g., pentyl pentafluoropropionate) using retention indices and fragmentation patterns (m/z 234 for molecular ion) .

Q. How do the physical properties of this compound compare to other fluorinated ammonium salts?

- Melting point : Lower than ammonium hexafluorophosphate due to weaker ionic interactions from the bulkier pentafluoropropionate anion.

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons. Contrasts with ammonium fluoride, which readily dissolves in water but forms corrosive HF .

- Hygroscopicity : Less hygroscopic than ammonium trifluoroacetate, as shown in moisture uptake studies .

Advanced Research Questions

Q. How can experimental design address the instability of this compound in protic solvents?

- Solvent selection : Avoid water or alcohols; use anhydrous acetonitrile or THF to prevent hydrolysis.

- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize degradation.

- Kinetic studies : Monitor decomposition pathways via <sup>19</sup>F NMR kinetics in varying solvents (e.g., half-life in H2O vs. DMSO) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated compounds like this compound?

- Isotopic labeling : Use <sup>13</sup>C-labeled analogs to distinguish overlapping signals in NMR.

- Crystallographic disorder analysis : Apply single-crystal X-ray refinement (e.g., 0.63:0.37 site disorder in pentafluoropropionate counter-ions) to clarify ambiguous electron density maps .

- Cross-validation : Combine GC-MS and LC-MS to differentiate co-eluting fluorinated byproducts .

Q. How does this compound influence interphase chemistry in electrochemical systems?

- SEI formation : Fluorinated anions enhance Li<sup>+</sup> transport in solid-electrolyte interphases (SEIs) by forming LiF-rich layers, as observed in analogous ammonium fluoride additives .

- Electrode compatibility : Test stability in half-cells (e.g., Li vs. graphite) using cyclic voltammetry (CV) to detect parasitic reactions (e.g., −1.2 V vs. Li/Li<sup>+</sup> reduction peaks) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT calculations : Model anion nucleophilicity using B3LYP/6-311+G(d) basis sets to compare charge distribution with trifluoroacetate .

- Molecular dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in nonpolar media .

Q. Methodological Frameworks

- FINER criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored SEI effects), and Relevant (e.g., battery applications) .

- PICOT framework : Structure studies on toxicity (Population: mammalian cells; Intervention: this compound exposure; Comparison: ammonium fluoride; Outcome: cytotoxicity; Time: 24–72 hr) .

Properties

IUPAC Name |

azanium;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.